molecular formula C8H5ClN2O B12358925 2-chloro-4aH-quinazolin-4-one

2-chloro-4aH-quinazolin-4-one

Cat. No.: B12358925
M. Wt: 180.59 g/mol
InChI Key: SRRNWJBJNYJMEF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4aH-quinazolin-4-one typically involves the reaction of anthranilic acid with an appropriate chloro-substituted reagent. One common method includes the cyclization of 2-chlorobenzamide with formamide under acidic conditions . Another approach involves the use of o-aminobenzamide and chloroform in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-5H

InChI Key

SRRNWJBJNYJMEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=NC2=O)Cl)C=C1

Origin of Product

United States

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